molecular formula C13H22O4Si B8288912 2-(Triethoxysilyl)anisole

2-(Triethoxysilyl)anisole

Cat. No.: B8288912
M. Wt: 270.40 g/mol
InChI Key: NNNBKZHPEASMSV-UHFFFAOYSA-N
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Description

2-(Triethoxysilyl)anisole is a hybrid organosilane compound combining a methoxy-substituted aromatic ring (anisole moiety) with a triethoxysilyl group (-Si(OCH₂CH₃)₃). This structure confers unique physicochemical properties, such as hydrolytic reactivity from the silane group and aromatic stability from the anisole component.

The triethoxysilyl group enables covalent bonding with hydroxylated surfaces (e.g., metals, glass, or polymers) via hydrolysis and condensation reactions, making it valuable as a coupling agent in coatings and composites . The methoxy group on the aromatic ring enhances solubility in organic solvents and may participate in π-π interactions, improving compatibility with aromatic substrates . Applications likely span corrosion-resistant films, adhesives, and nanomaterials, though specific industrial uses require further validation.

Properties

Molecular Formula

C13H22O4Si

Molecular Weight

270.40 g/mol

IUPAC Name

triethoxy-(2-methoxyphenyl)silane

InChI

InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-11-9-8-10-12(13)14-4/h8-11H,5-7H2,1-4H3

InChI Key

NNNBKZHPEASMSV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1OC)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Key Properties
2-(Triethoxysilyl)anisole Triethoxysilyl, Methoxy (anisole) ~284.39* Hydrolytic reactivity, aromatic stability
Bis-1,2-[triethoxysilyl]ethane Two triethoxysilyl groups 340.53 High crosslinking density, corrosion protection
2-(Trifluoromethoxy)anisole Trifluoromethoxy, Methoxy 196.14 Electron-withdrawing CF₃ group, agrochemical applications
1,2-Bis(triethoxysilyl)ethylene Two triethoxysilyl groups, ethylene 366.56 Enhanced thermal stability, polymer crosslinking

*Estimated based on analogous structures.

Key Observations:
  • Substituent Effects : The trifluoromethoxy group in 2-(Trifluoromethoxy)anisole introduces strong electron-withdrawing effects, altering reactivity compared to the electron-donating methoxy group in this compound .
Hydrolysis and Condensation
  • This compound: Hydrolyzes to form silanol (-Si-OH) groups, enabling bonding to substrates. The aromatic ring may slow hydrolysis compared to aliphatic silanes, balancing reactivity and stability .
  • Bis-1,2-[triethoxysilyl]ethane : Faster hydrolysis due to dual reactive sites, forming dense films for corrosion protection. Optimal electrodeposition potentials (e.g., -1.2 V vs. SCE) enhance film quality.
  • 1,2-Bis(triethoxysilyl)ethylene : Ethylene linkage provides flexibility, useful in elastomer modifications.
Thermal and Chemical Stability
  • Aromatic silanes like this compound exhibit superior thermal stability (decomposition >250°C) compared to aliphatic analogs (e.g., bis(triethoxysilyl)methane) due to the anisole moiety .
  • The methoxy group in anisole derivatives facilitates electrophilic substitution (e.g., nitration, sulfonation), enabling functionalization for pharmaceuticals or dyes .

Industrial and Market Considerations

Compound Primary Applications Market Trends (2020–2025)
This compound Coatings, adhesives, nanomaterials Niche growth in advanced materials
2-(Trifluoromethoxy)anisole Pharmaceuticals, agrochemicals 6% CAGR driven by fluorinated compounds
Bis-triethoxysilyl derivatives Corrosion inhibitors, polymers Steady demand in automotive and aerospace
  • Cost Factors : Triethoxysilyl compounds generally have higher production costs than simpler silanes due to complex synthesis. 2-(Trifluoromethoxy)anisole faces additional costs from fluorine handling .
  • Regulatory Aspects: Silanes releasing ethanol during hydrolysis may require ventilation controls, while fluorinated analogs face stricter environmental regulations .

Research Findings and Performance Data

  • Corrosion Protection : Bis-1,2-[triethoxysilyl]ethane films reduced corrosion current density on aluminum by 90% at -1.2 V , whereas this compound may prioritize adhesion over density.
  • Catalytic Hydrogenation : Anisole derivatives with bulky substituents (e.g., triethoxysilyl) show slower hydrogenation rates than unsubstituted anisole, as observed in Ni–Cu catalyst studies .

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